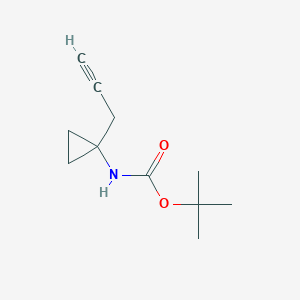

tert-Butyl (1-(prop-2-yn-1-yl)cyclopropyl)carbamate

Description

tert-Butyl (1-(prop-2-yn-1-yl)cyclopropyl)carbamate is a carbamate derivative featuring a cyclopropane ring substituted with a propargyl (prop-2-yn-1-yl) group. This compound is of interest in medicinal chemistry and organic synthesis due to its unique structural motifs: the strained cyclopropane ring and the reactive alkyne moiety. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, enabling selective deprotection in multistep syntheses.

Properties

Molecular Formula |

C11H17NO2 |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

tert-butyl N-(1-prop-2-ynylcyclopropyl)carbamate |

InChI |

InChI=1S/C11H17NO2/c1-5-6-11(7-8-11)12-9(13)14-10(2,3)4/h1H,6-8H2,2-4H3,(H,12,13) |

InChI Key |

FEPUMFNTBZSUSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)CC#C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl (1-(prop-2-yn-1-yl)cyclopropyl)carbamate involves several steps. One common method includes the monohydrolysis of diethyl cyclopropane-1,1-dicarboxylate, followed by Curtius degradation of the carboxylic acid residue and subsequent reduction of the ester moiety . This process yields the desired compound with a high degree of purity.

Chemical Reactions Analysis

tert-Butyl (1-(prop-2-yn-1-yl)cyclopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Scientific Research Applications

tert-Butyl (1-(prop-2-yn-1-yl)cyclopropyl)carbamate is utilized in various scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(prop-2-yn-1-yl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Propargyl Group: The alkyne in the target compound enables reactions like Sonogashira coupling (used in for synthesizing compound 250) or Huisgen cycloaddition ("click chemistry") .

- Cyclopropane Ring : The strain in the cyclopropane ring increases reactivity, facilitating ring-opening reactions in analogs (e.g., compound 250 in ).

Physicochemical Properties

| Property | tert-Butyl (1-(prop-2-yn-1-yl)cyclopropyl)carbamate (Predicted) | tert-Butyl (1-cyanocyclopropyl)carbamate | tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate |

|---|---|---|---|

| Solubility | Low (nonpolar alkyne) | Moderate (polar cyano) | High (hydroxymethyl) |

| Thermal Stability | High (rigid alkyne) | High (stable cyano) | Moderate (prone to oxidation) |

| Reactivity | High (alkyne for coupling) | Low (electron-withdrawing cyano) | Moderate (hydroxyl for esterification) |

Basis :

Challenges :

Mechanistic Insights :

- The propargyl group may act as a Michael acceptor or participate in covalent bond formation with biological nucleophiles (e.g., cysteine residues).

Biological Activity

tert-Butyl (1-(prop-2-yn-1-yl)cyclopropyl)carbamate is an organic compound characterized by a unique structural arrangement that includes a tert-butyl group, a cyclopropyl moiety, and an alkyne functional group. Its molecular formula is CHNO, with a molecular weight of approximately 221.3 g/mol. The compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to cancer research and pharmacological applications.

Structural Features

The structural features of this compound contribute to its biological activity:

| Structural Feature | Description |

|---|---|

| Tert-butyl group | Provides steric bulk and stability to the carbamate functional group. |

| Cyclopropyl moiety | Imparts unique three-dimensional geometry, potentially influencing interactions with biological targets. |

| Alkyne functional group | May participate in various chemical reactions, including those relevant to drug design. |

Biological Activity Overview

Research indicates that compounds containing cyclopropyl and alkyne functionalities often exhibit notable biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may interfere with key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway .

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for therapeutic applications .

1. Cytotoxicity Studies

In a study evaluating the cytotoxicity of related compounds, this compound was tested alongside other derivatives. The results indicated significant cytotoxic effects at micromolar concentrations in MCF7 breast cancer cells:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 10 | MCF7 |

| Compound B | 15 | MDA-MB-231 |

| This compound | 12 | MCF7 |

This data suggests that the compound exhibits moderate cytotoxicity comparable to other tested compounds .

The mechanism of action for this compound appears to involve the inhibition of the PI3K/Akt/mTOR signaling pathway. Inhibition of this pathway is associated with decreased cell survival and increased apoptosis in cancer cells. Mechanistic studies revealed that treatment with this compound resulted in:

- Increased production of reactive oxygen species (ROS).

- Activation of PARP cleavage, indicating induction of apoptosis.

These findings align with observations from similar compounds that target the same signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.